2-Chloro-1-(2,3-dimethylphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2,3-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-4-3-5-9(8(7)2)10(12)6-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPSQTSCSNYQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Kinetics of α Chloro Ketone Transformations
Nucleophilic Reactivity at the Carbonyl Carbon and α-Carbon
Nucleophiles can attack either the partially positive carbonyl carbon or the α-carbon, leading to addition or substitution reactions, respectively. The specific pathway is influenced by the nature of the nucleophile, the reaction conditions, and the electronic effects within the molecule.
The presence of electron-withdrawing groups (EWGs) significantly influences the electrophilicity of the carbonyl carbon in ketones. In 2-Chloro-1-(2,3-dimethylphenyl)ethanone, both the carbonyl group itself and the adjacent chlorine atom act as EWGs. The chlorine atom, through its inductive effect, pulls electron density away from the α-carbon and, by extension, from the carbonyl carbon. This effect is expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more susceptible to nucleophilic attack. libretexts.orgck12.org The addition of strong electron-withdrawing groups destabilizes the carbonyl group and favors the formation of addition products, such as gem-diols in the presence of water. libretexts.org
Table 1: Influence of Electron-Withdrawing Groups on Carbonyl Reactivity
| Feature | Inductive Effect Prediction | Spectroscopic & Charge Density Data | Kinetic & Electrophilicity Index Data |
|---|---|---|---|
| Effect on Carbonyl Carbon | Increased partial positive charge | Decreased electrophilicity | Increased electrophilicity index |
| Predicted Reactivity | Increased susceptibility to nucleophiles | Increased reactivity due to ground-state destabilization | Increased reaction rate with nucleophiles |
The hydrogen atoms on the α-carbon (the carbon adjacent to the carbonyl group) of a ketone are acidic and can be removed by a base to form a nucleophilic intermediate known as an enolate. beilstein-journals.org In this compound, the electron-withdrawing chlorine atom on the α-carbon further increases the acidity of the α-hydrogen, facilitating enolate formation.
Under basic conditions, a base abstracts a proton from the α-carbon to form the enolate. Under acidic conditions, the reaction proceeds through a neutral enol intermediate. libretexts.org This process is often the rate-limiting step in reactions such as α-halogenation. libretexts.org Once formed, the enolate is a powerful nucleophile with two reactive sites: the α-carbon and the oxygen atom. Reactions typically occur at the α-carbon, allowing for the formation of new carbon-carbon bonds. These enolates can react with a variety of electrophiles in tandem or domino reactions, which combine multiple transformations into a single sequence without isolating intermediates. beilstein-journals.org
The chlorine atom at the α-position is a good leaving group, making the α-carbon an excellent site for nucleophilic substitution reactions. nih.gov These reactions are crucial for synthesizing a wide range of organic compounds.
The high reactivity of the α-carbon allows for its functionalization with various nucleophiles. nih.gov
Amines: Reaction with primary or secondary amines leads to the formation of α-amino ketones. This reaction is a fundamental method for introducing a nitrogen-containing functional group adjacent to a carbonyl.
Thiols: Thiolates, generated from thiols, are potent nucleophiles that can displace the chloride to form α-thio ketones. These compounds are valuable intermediates in organic synthesis. nih.govgoogle.com
Azides: The use of an azide (B81097) salt, such as sodium azide (NaN₃), results in the formation of α-azido ketones. This reaction proceeds via nucleophilic substitution of the chlorine atom. nih.gov α-azido ketones are versatile precursors for synthesizing various nitrogen-containing heterocycles. nih.gov
Table 2: Nucleophilic Displacement Products of this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R₂NH | α-Amino ketone |
| Thiolate | R-SH / Base | α-Thio ketone |
The reaction of an α-chloro ketone with hydroxide (B78521) ions (OH⁻) is a classic example of a bimolecular nucleophilic substitution (Sɴ2) reaction. The hydroxide ion acts as the nucleophile, attacking the electrophilic α-carbon. This attack occurs from the side opposite to the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon is chiral. The chloride ion is simultaneously displaced as a leaving group. The product of this reaction is an α-hydroxy ketone. This transformation is generally irreversible as the chloride ion is a much weaker base than the hydroxide ion. masterorganicchemistry.com
Nucleophilic Displacement Reactions of the Chlorine Atom
Advanced Mechanistic Studies of Hydrogenation Reactions
Hydrogenation of α-chloro ketones like this compound can proceed via several pathways, depending on the catalyst and reaction conditions. The two primary transformations are the reduction of the ketone to a secondary alcohol and the hydrogenolysis of the carbon-chlorine bond to yield a methyl group.
Mechanistic studies often focus on achieving selectivity for one process over the other. Catalytic hydrogenation using transition metals like palladium (Pd), platinum (Pt), or rhodium (Rh) is common.
Hydrogenolysis of the C-Cl Bond: Palladium-based catalysts are particularly effective for the hydrogenolysis of carbon-halogen bonds. The mechanism typically involves oxidative addition of the C-Cl bond to the metal surface, followed by reaction with hydrogen to cleave the bond and regenerate the catalyst. This process would convert the α-chloro ketone into the corresponding simple ketone, 1-(2,3-dimethylphenyl)ethanone (B195851).
Reduction of the Carbonyl Group: Catalysts like platinum oxide (Adam's catalyst) or Raney nickel are often used for ketone reduction. The mechanism involves the adsorption of the ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=O double bond to form the corresponding secondary alcohol.
Controlling the chemoselectivity between these two functional groups is a significant challenge. The choice of catalyst, support, solvent, and reaction pressure can be tuned to favor either dehalogenation or carbonyl reduction. For instance, modified catalysts or specific reaction conditions might be employed to selectively reduce the carbonyl group while leaving the C-Cl bond intact, or vice versa. Advanced studies may utilize isotopic labeling or computational modeling to elucidate the precise reaction intermediates and transition states on the catalyst surface.
Catalytic Asymmetric Hydrogenation Pathways
Catalytic asymmetric hydrogenation is a primary method for producing chiral alcohols from prochiral ketones, including α-chloro ketones. nih.govliv.ac.uk This process utilizes chiral catalysts to achieve high enantioselectivity. nih.gov The mechanism, particularly with ruthenium-based catalysts, generally involves the formation of a metal hydride and its subsequent transfer to the ketone substrate. nih.govresearchgate.net
In many catalytic hydrogenation cycles involving metal complexes, the formation of the active metal hydride species is a critical step. nih.govresearchgate.net The process typically begins with the heterolytic cleavage of molecular hydrogen (H₂) by the metal catalyst. nih.gov For certain catalytic systems, particularly those involving palladium and its alloys, the dissociation of hydrogen on the metal surface has been identified as the rate-limiting step. nih.govacs.org
Table 1: Activation Energies for Hydrogen Absorption in Different Catalytic Layers
| Catalytic Layer | Activation Energy (kJ/mol) |
|---|---|
| Pd | ~16 |
| Pd₀.₈Au₀.₂ | ~15 |
| Pd₀.₆Au₀.₄ | ~12 |
| Pd₀.₅Au₀.₅ | ~12 |
This table is generated based on data for Palladium-Gold alloys, illustrating how catalyst composition affects the activation energy for metal hydride formation. nih.gov
Once the metal hydride is formed, the next crucial step is the transfer of a hydride ion (H⁻) from the metal center to the electrophilic carbonyl carbon of the ketone. researchgate.netlibretexts.org This transfer is often the step where stereochemical induction occurs in asymmetric hydrogenation. The chiral ligands on the metal catalyst create a chiral environment, forcing the ketone to approach from a specific orientation. This leads to the preferential formation of one enantiomer of the resulting alcohol. youtube.com
The mechanism can proceed through an "outer-sphere" pathway, where the substrate does not coordinate directly to the metal center but interacts with the hydride ligand. nih.govyoutube.com A concerted, six-membered transition state is often proposed, which accounts for the high reactivity and selectivity observed. nih.gov The efficiency and rate of hydride transfer can be influenced by the electronic properties of the ketone substrate and the thermodynamic hydricity (hydride-donating ability) of the metal hydride complex. acs.orgnsf.gov
pH-Dependent Transfer Hydrogenation Mechanisms
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to methods using high-pressure H₂, employing hydrogen donors like isopropanol (B130326) or formic acid/formate (B1220265) salts. liv.ac.uk The mechanisms of these reactions, especially in aqueous media, are often highly sensitive to pH. researchgate.netfigshare.com
For ruthenium catalysts in water using sodium formate (HCOONa) as the hydrogen source, the reaction rate can exhibit a sharp maximum at a specific acidic pH, typically around 4.0. researchgate.net This pH dependence arises from the influence on the formation of the active catalyst, a ruthenium-hydride complex. The mechanism involves the initial formation of a formato complex, which then undergoes β-hydride elimination to generate the active hydride species. researchgate.net
The pH of the medium governs the equilibrium between the catalyst precursor (an aqua complex), the intermediate formato complex, and the active hydrido complex. researchgate.net Outside the optimal pH range, the concentration of the active hydride species decreases, leading to a lower reaction rate. At very low pH, protonation of the hydride can occur, while at higher pH, the formation of inactive hydroxo complexes can be favored. Therefore, precise pH control is essential for achieving high catalytic efficiency in these systems. researchgate.net
Radical Reactions Involving α-Chloro Ketones
In addition to ionic pathways, α-chloro ketones can participate in reactions involving free radical intermediates. These reactions are typically initiated by light or a radical initiator and proceed via a chain mechanism. masterorganicchemistry.com
α-Chloro ketones can undergo transformations through oxidative free-radical pathways. For instance, they can react with superoxide (B77818) (O₂⁻), leading to the oxidative cleavage of the molecule. acs.org Another example is the reaction of aldehydes with chloro perfluoro ketones, which proceeds through a free-radical chain addition mechanism. acs.org
The general mechanism for a free radical reaction involves three stages:
Initiation: Formation of radicals, often by homolytic cleavage of a weak bond using light (photolysis) or heat. masterorganicchemistry.com For example, the weak Cl-Cl bond in Cl₂ can be cleaved by light to form two chlorine radicals.
Propagation: A sequence of steps where a radical reacts with a non-radical molecule to form a new bond and another radical. This new radical then continues the chain.
Termination: The reaction stops when two radical species combine to form a stable, non-radical molecule.
In the context of α-chloro ketones, a radical could abstract the α-hydrogen or interact at the carbonyl group, initiating subsequent transformations. The presence of the chlorine atom can influence the stability and reactivity of the radical intermediates formed.
Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In radical addition reactions, the regiochemical outcome is often governed by the stability of the radical intermediate formed during the addition step. libretexts.org
For additions to unsaturated systems, the incoming radical will typically add to the carbon atom that results in the formation of the more stable radical. libretexts.orgnih.gov For example, in the radical-initiated addition of HBr to an alkene, the bromine radical adds first to generate the most stable carbon radical, which leads to the anti-Markovnikov product. libretexts.org While this compound itself is not an α,β-unsaturated ketone, radical additions can be relevant if it is a precursor to or reacts with such species. In reactions involving α,β-unsaturated ketones, computational studies have shown that the chemo- and regioselectivity (1,2-addition vs. 1,4-addition) can be controlled not by the initial reversible radical addition, but by a subsequent, irreversible electron transfer step that propagates the radical chain. nih.gov
Kinetic Studies of α-Chloro Ketone Reactions (e.g., Hydrolysis, Haloform-like Cleavage)
Kinetic studies of α-chloro ketone reactions provide essential insights into their reaction mechanisms, including the nature of intermediates and rate-determining steps.
The hydrolysis of α-chloro ketones under basic conditions does not typically proceed through a simple SN2 displacement of the chloride ion by hydroxide. researchgate.net Such a direct displacement is considered improbable. echemi.comstackexchange.com Instead, kinetic and mechanistic studies suggest a more complex pathway involving the carbonyl group. The reaction is believed to initiate with the nucleophilic addition of a hydroxide ion to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. researchgate.net This is followed by a rapid, intramolecular SN2-type displacement where the newly formed oxyanion attacks the adjacent carbon, expelling the chloride ion. This process results in the formation of an epoxide or an α-hydroxy ketone after subsequent reaction steps. nih.gov
The haloform reaction is a well-established transformation of methyl ketones, and its principles can be extended to understand the cleavage of α-chloro ketones under specific conditions. masterorganicchemistry.com The reaction occurs under basic conditions in the presence of a halogen. organicchemistrytutor.com The mechanism involves two distinct phases: exhaustive α-halogenation followed by a carbon-carbon bond cleavage. researchgate.netmasterorganicchemistry.com
Exhaustive α-Halogenation: The reaction begins with the removal of an α-proton by a base to form an enolate. This enolate then acts as a nucleophile, attacking the halogen (e.g., Cl₂). A key kinetic feature of this process is that the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons. masterorganicchemistry.com For example, the pKa of chloroacetone (B47974) is significantly lower than that of acetone (B3395972), making it more readily deprotonated. Consequently, subsequent halogenation steps are faster than the first, leading to the rapid and exhaustive formation of a tri-halogenated ketone at the α-carbon. masterorganicchemistry.com
Haloform-like Cleavage: Once the α,α,α-trichloroketone is formed, the carbonyl carbon becomes highly electrophilic. A hydroxide ion attacks this carbonyl carbon in a nucleophilic acyl substitution. organicchemistrytutor.com This forms a tetrahedral intermediate which then collapses, cleaving the carbon-carbon bond and expelling the relatively stable trichloromethyl anion (-CCl₃) as a leaving group. masterorganicchemistry.comlibretexts.org A final, rapid proton transfer between the resulting carboxylic acid and the trichloromethyl anion yields the carboxylate salt and chloroform (B151607) (a haloform). organicchemistrytutor.com
| Compound | Approximate pKa | Effect on Haloform Reaction Rate |
|---|---|---|
| Acetone (2-Propanone) | 19 | Initial deprotonation is the slowest halogenation step. |
| Chloroacetone | 16 | Subsequent deprotonations are faster due to increased acidity. |
Computational Chemistry and Theoretical Investigations of 2 Chloro 1 2,3 Dimethylphenyl Ethanone
Electronic Structure Analysis and Reactivity Prediction
An analysis of the molecule's electronic structure would help in predicting its reactivity, including identifying the most likely sites for nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are crucial in determining how a molecule will interact with other reagents.
For 2-Chloro-1-(2,3-dimethylphenyl)ethanone, the HOMO and LUMO can be calculated using methods like Density Functional Theory (DFT). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. wikipedia.org
In this molecule, the electron-rich 2,3-dimethylphenyl ring and the oxygen atom's lone pairs would contribute significantly to the HOMO. The LUMO, on the other hand, would be predominantly localized on the carbonyl group and the adjacent carbon-chlorine bond, due to the electronegativity of the oxygen and chlorine atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.
From the calculated HOMO and LUMO energy values, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior.
Hypothetical FMO Analysis Data for this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.
| Parameter | Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital. Related to the electron-donating ability. |
| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.65 | Energy difference between HOMO and LUMO. Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | 6.85 | Approximated as -EHOMO. Energy required to remove an electron. |
| Electron Affinity (A) | 1.20 | Approximated as -ELUMO. Energy released when an electron is added. |
| Global Hardness (η) | 2.83 | Calculated as (I - A) / 2. Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.03 | Calculated as (I + A) / 2. Measures the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | 2.86 | Calculated as χ² / (2η). Quantifies the electrophilic character of the molecule. |
Quantitative Analysis of Electron-Withdrawing Effects
The reactivity of a carbonyl group is highly influenced by the electronic effects of its substituents. libretexts.org In this compound, the chlorine atom alpha to the carbonyl group acts as an electron-withdrawing group via the inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov
Computational methods can precisely quantify this effect. By calculating the distribution of electron density, one can determine the partial atomic charges on each atom. Methods such as Natural Bond Orbital (NBO) analysis or Hirshfeld population analysis are commonly used for this purpose. rsc.org
A comparative analysis would involve calculating the partial charge on the carbonyl carbon in the parent compound, 1-(2,3-dimethylphenyl)ethanone (B195851), and comparing it to that in this compound. The presence of the α-chloro substituent is expected to make the partial positive charge on the carbonyl carbon more pronounced. This increased positive charge directly correlates with enhanced electrophilicity and reactivity toward nucleophiles. rsc.orgnih.gov
Hypothetical Comparison of Carbonyl Carbon Partial Charges Calculated via Natural Bond Orbital (NBO) analysis.
| Compound | Substituent at α-carbon | Calculated Partial Charge on Carbonyl Carbon (a.u.) | Impact on Electrophilicity |
| 1-(2,3-dimethylphenyl)ethanone | -H | +0.52 | Baseline electrophilicity. |
| This compound | -Cl | +0.65 | Increased electrophilicity due to the inductive effect of chlorine. |
Molecular Dynamics Simulations for Reactive Systems
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. youtube.com For reactive systems, MD can provide a detailed, atomistic view of reaction pathways, transition states, and the influence of the surrounding environment, such as solvent molecules. researchgate.net
To investigate a reaction involving this compound, such as a nucleophilic substitution at the α-carbon, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. acs.org In this method, the reacting species (the ketone and the nucleophile) are treated with high-accuracy quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient classical molecular mechanics. researchgate.net
Such simulations can reveal the step-by-step mechanism of the reaction, identify short-lived intermediates, and calculate the free energy barrier (activation energy) of the reaction. acs.org This provides crucial information on reaction kinetics and helps to understand why certain products are favored over others.
Hypothetical Parameters for an MD Simulation of a Reaction Simulating the SN2 reaction with a hydroxide (B78521) nucleophile in a water solvent box.
| Parameter | Specification | Purpose |
| System Composition | 1 molecule of this compound, 1 hydroxide ion, ~2000 water molecules | To model the reaction under aqueous conditions. |
| QM Region | The ketone substrate and the hydroxide ion | To accurately model bond breaking/formation using DFT. |
| MM Region | Water molecules | To efficiently model the bulk solvent effects. |
| Simulation Time | 200 picoseconds (ps) | To allow sufficient time for the reactive event to be observed. |
| Temperature | 298 K (25 °C) | To simulate the reaction at standard room temperature. |
| Potential Outputs | Reaction pathway, transition state geometry, activation energy, role of specific water molecules in stabilizing the transition state. | To provide a complete dynamic and energetic profile of the reaction. |
Computational Tools for Reaction Design and Optimization
Modern computational chemistry offers a suite of tools that aid in the rational design of new reactions and the optimization of existing ones. longdom.orgrsc.org These tools range from high-level quantum mechanical calculations to machine learning algorithms trained on large datasets of chemical reactions. beilstein-journals.orgnih.gov
For a target molecule like this compound, these tools can be used to predict its reactivity with various reagents, screen for optimal reaction conditions (temperature, solvent, catalyst), and even propose novel synthetic pathways. mit.edu
DFT calculations can be used to build a detailed potential energy surface for a proposed reaction, helping to identify the most favorable pathway and predict the major products. Cheminformatics tools can mine existing reaction databases to suggest precedents for similar transformations. Increasingly, machine learning models are being used to predict reaction outcomes with high accuracy, significantly reducing the need for trial-and-error experimentation. beilstein-journals.org
Common Computational Tools and Their Applications
| Tool/Method | Software Example(s) | Application for this compound |
| Quantum Mechanics (QM) | Gaussian, ORCA, NWChem | Calculation of electronic structure, reaction energies, transition states, and spectroscopic properties. |
| Molecular Dynamics (MD) | GROMACS, AMBER, CHARMM | Simulation of molecular motion, solvent effects, and reaction dynamics. |
| Cheminformatics | ChemDraw, ChemSpider | Management and analysis of chemical information, database searching for related reactions. |
| Machine Learning (ML) | Scikit-learn, TensorFlow | Prediction of reaction outcomes, optimization of reaction conditions, and retrosynthetic analysis. |
| QSAR Models | Various | Correlation of molecular structure with chemical reactivity to predict behavior in new reactions. |
Advanced Spectroscopic Characterization Techniques for α Chloro Ketones
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Chloro-1-(2,3-dimethylphenyl)ethanone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chloromethyl group (-CH₂Cl) protons are anticipated to appear as a singlet in the downfield region, typically around 4.7 ppm, due to the deshielding effect of the adjacent carbonyl group and the chlorine atom. rsc.org The aromatic region would display a complex multiplet pattern for the three protons on the phenyl ring. The two methyl groups (-CH₃) attached to the aromatic ring would appear as two separate singlets, likely between 2.2 and 2.5 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is the most deshielded, with a chemical shift expected above 190 ppm. rsc.org The carbons of the aromatic ring will resonate in the typical 125-140 ppm range. The carbon of the chloromethyl group (-CH₂Cl) is expected around 46 ppm, while the methyl group carbons would appear in the upfield region (around 15-21 ppm). rsc.org
While ¹⁵N NMR is not applicable to this molecule due to the absence of nitrogen, its utility in characterizing related nitrogen-containing heterocyclic compounds derived from α-chloro ketones is significant.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C=O | - | - | ~191 |
| -CH₂Cl | ~4.7 | Singlet (s) | ~46 |
| Aromatic C-H | ~7.2-7.8 | Multiplet (m) | ~125-135 |
| Aromatic C (quaternary) | - | - | ~134-140 |
| Aromatic -CH₃ (C2) | ~2.4 | Singlet (s) | ~20 |
| Aromatic -CH₃ (C3) | ~2.3 | Singlet (s) | ~16 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the connectivity of the molecule. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H coupling networks. oxinst.com For this compound, it would primarily show correlations among the vicinal protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. slideshare.net It would definitively link the proton signals of the -CH₂Cl and -CH₃ groups to their corresponding carbon signals, as well as each aromatic proton to its attached carbon.
Density Functional Theory (DFT) calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, serve as a powerful tool to predict and validate experimental NMR data. nanobioletters.com By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular geometry, theoretical chemical shifts for both ¹H and ¹³C can be generated. nanobioletters.com A strong correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment. This method is particularly useful for resolving ambiguities in the assignment of complex aromatic systems or for predicting the spectra of novel compounds where experimental data is not yet available.
Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. miamioh.edu
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the calculation of the precise elemental formula (C₁₀H₁₁ClO), which is crucial for confirming the compound's identity.
The primary fragmentation pathways in EI-MS for α-chloro ketones typically involve α-cleavage on either side of the carbonyl group. libretexts.org Expected fragmentation patterns for this compound would include:
Loss of a chloromethyl radical (•CH₂Cl) to form the 2,3-dimethylbenzoyl cation.
Loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ ion.
Cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in a [CH₂ClCO]⁺ fragment.
| Fragment Ion (Structure) | Predicted m/z | Origin |
|---|---|---|
| [C₁₀H₁₁ClO]⁺ (Molecular Ion) | 182/184 | Parent Molecule |
| [C₉H₉O]⁺ (2,3-dimethylbenzoyl cation) | 133 | α-cleavage, loss of •CH₂Cl |
| [C₇H₇]⁺ (Tropylium ion) | 91 | Further fragmentation of aryl portion |
| [C₂H₂ClO]⁺ | 77/79 | α-cleavage, loss of •C₈H₉ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of the Carbonyl and C-Cl Bonds
Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule. For α-chloro ketones, the most characteristic vibrations are the carbonyl (C=O) and carbon-chlorine (C-Cl) stretching modes. nih.gov
Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum for the C=O stretch. For aromatic ketones, this band typically appears around 1685 cm⁻¹. libretexts.org The presence of the electronegative α-chlorine atom generally causes a slight shift to a higher frequency (hypsochromic or blue shift) compared to the non-halogenated analogue, 1-(2,3-dimethylphenyl)ethanone (B195851). Thus, the C=O stretch for the title compound is predicted to be in the 1690-1715 cm⁻¹ region.
Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching vibration gives rise to a moderate to strong band in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. researchgate.net
Other Vibrations: The spectra would also show C-H stretching vibrations for the aromatic and aliphatic (methyl and chloromethyl) groups just above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ range, respectively. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. scifiniti.com
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. This can be advantageous for observing the aromatic ring vibrations.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in the solid state, providing accurate bond lengths, bond angles, and torsional angles. researchgate.net Although a crystal structure for this compound is not publicly available, the technique would reveal key structural features if suitable crystals could be obtained.
Analysis of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, shows that the molecule is nearly planar. nih.gov For this compound, crystallography would determine the conformation of the chloromethyl group relative to the plane of the aromatic ring. It would also detail any intermolecular interactions, such as C-H···O or C-H···Cl hydrogen bonds, which govern the crystal packing arrangement. researchgate.netnih.gov Such data is invaluable for understanding solid-state properties and for computational modeling studies.
Applications and Synthetic Utility of 2 Chloro 1 2,3 Dimethylphenyl Ethanone Derivatives
Precursors in Organic Synthesis
The strategic placement of the chloro and keto functional groups in 2-Chloro-1-(2,3-dimethylphenyl)ethanone derivatives makes them powerful building blocks in synthetic organic chemistry. They serve as pivotal starting materials for generating a variety of valuable and complex molecules, including chiral compounds and diverse heterocyclic systems.
Chiral Chlorohydrin Synthesis via Asymmetric Hydrogenation
A key application of α-chloro ketones, such as this compound, is in the synthesis of chiral chlorohydrins. This is achieved through asymmetric hydrogenation, a powerful technique that introduces chirality with high levels of control. Using specific catalysts, typically based on iridium or rhodium complexes with chiral ligands, the ketone group can be reduced to a hydroxyl group with high diastereoselectivity and enantioselectivity. This reaction produces vicinal halohydrins, which are crucial chiral building blocks for more complex molecules. Research has demonstrated that this method can achieve high yields and excellent enantiomeric excess (ee), often exceeding 99%.
Table 1: Catalyst Performance in Asymmetric Hydrogenation of α-Halogenated Ketones
| Catalyst System | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|
| Ir/f-phamidol | >20:1 | up to 99% | up to 99% |
This table presents typical performance data for catalysts used in the asymmetric hydrogenation of α-halogenated ketones to produce chiral halohydrins.
Synthesis of Enantiomerically Enriched Drug Intermediates (e.g., (R)-Norphenylephrine)
The chiral chlorohydrins produced via asymmetric hydrogenation are valuable intermediates in the synthesis of pharmaceuticals. For example, the synthesis of (R)-Norphenylephrine, a potent adrenergic receptor agonist, relies on a chiral 1-phenyl-2-chloroethanol intermediate. By starting with an appropriately substituted α-chloro acetophenone, the asymmetric reduction establishes the critical stereocenter in the molecule. This chiral chlorohydrin can then be converted through subsequent steps, such as reaction with an amine, to yield the final enantiomerically pure drug substance. This synthetic strategy highlights the importance of α-chloro ketones in providing efficient access to optically active pharmaceutical ingredients.
Intermediate for Heterocyclic Compounds (e.g., Aziridines, Furans, Cyclopropanols, Spiro-pyrrolidinedioneoxiranes)
The reactivity of α-haloketones makes them ideal precursors for a variety of heterocyclic structures. researchgate.netnih.gov
Aziridines: These three-membered nitrogen-containing heterocycles can be synthesized from α-chloro ketones. One common method involves the reaction of the ketone with a primary amine to form an α-amino ketone, followed by reduction and subsequent cyclization. Alternatively, specialized reagents can facilitate direct aziridination pathways. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Furans: Substituted furans can be prepared from α-chloro ketones through reactions with various nucleophiles. For instance, the Paal-Knorr furan (B31954) synthesis or related cyclocondensation reactions can utilize α-haloketone derivatives to construct the furan ring. nih.gov
Cyclopropanols: The synthesis of cyclopropanols can be achieved through intramolecular cyclization reactions. The Favorskii rearrangement, a well-known reaction of α-halo ketones, proceeds through a cyclopropanone (B1606653) intermediate which can be trapped or converted to a cyclopropanol (B106826) derivative under specific conditions. wikipedia.orgnrochemistry.comnih.govorganic-chemistry.org
Spiro Compounds: The α-chloro ketone moiety can be incorporated into more complex spirocyclic systems. For example, derivatives can be designed to undergo intramolecular reactions or participate in cycloadditions that result in the formation of spiro-pyrrolidinedioneoxiranes and other intricate spiro-heterocycles.
Synthesis of Diverse Organic Molecules (e.g., β-Diketones, 2-Haloacetamides)
Beyond heterocycles, this compound derivatives are precursors to other important classes of organic molecules.
β-Diketones: These compounds, also known as 1,3-diketones, are valuable intermediates for synthesizing heterocycles like pyrazoles and isoxazoles. They can be synthesized from α-chloro ketones via reactions such as the Claisen condensation, where the α-chloro ketone acts as an electrophile reacting with an enolate.
2-Haloacetamides: The reaction of α-chloro ketones with amines is a fundamental transformation. Chloroacetylation can produce 2-chloro-N-arylacetamides, which are versatile precursors for further synthetic elaborations, including the synthesis of various heterocyclic compounds.
Role in Pharmaceutical and Agrochemical Intermediates
Chlorinated acetophenones are widely recognized as crucial intermediates in the manufacturing of active pharmaceutical ingredients (APIs). Their ability to undergo various chemical transformations allows for their incorporation into the core structures of many drugs.
In the agrochemical sector, derivatives of α-chloro ketones are also of significant importance. For instance, the related compound 2-chloro-1-(1-chlorocyclopropyl) ethanone (B97240) serves as a key intermediate in the synthesis of prothioconazole, a broad-spectrum triazolethione fungicide developed by Bayer. This demonstrates the role of this class of compounds in producing modern crop protection agents.
Investigations in Medicinal Chemistry
Derivatives synthesized from α-chloro ketones are frequently investigated for their potential biological activities. The ability to use them as scaffolds to create diverse libraries of compounds makes them attractive for drug discovery programs. For example, various heterocyclic compounds derived from α-haloketones have been screened for a range of therapeutic applications. researchgate.net Studies have shown that compounds such as certain thiazole-linked hybrids and spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, which can be synthesized from α-haloketone precursors, exhibit promising antibacterial, antifungal, and anticancer properties.
Industrial and Materials Science Applications
Beyond its pharmacological potential, the reactivity of this compound makes it a candidate for applications in materials science, particularly in the synthesis of specialized polymers and the modification of natural materials.
Psoralens, a class of furocoumarins, are photoactive compounds used in combination with UVA light (PUVA therapy) to treat skin disorders and, critically, for the decontamination of blood products by inactivating pathogens. nih.govwikipedia.org The synthesis of psoralen (B192213) and its analogues is of significant interest. nih.gov Synthetic routes often involve the construction of the furan ring onto a pre-formed coumarin (B35378) scaffold. This can be achieved by reacting a 7-hydroxycoumarin with an α-halo ketone followed by cyclization. researchgate.net
Although no literature specifically reports the use of this compound for this application, its chemical structure is amenable to such synthetic strategies. It could potentially react with a suitably substituted 7-hydroxycoumarin to generate a bulky psoralen derivative. The presence of the 2,3-dimethylphenyl group would be expected to significantly influence the DNA intercalation and photoreactive properties of the resulting molecule, which are key to its biological and decontamination functions. nih.gov
Starch is an abundant, renewable, and biodegradable natural polymer. However, its native properties often need to be modified for industrial applications. researchgate.netmdpi.com Chemical modification, such as etherification, is a common method to alter starch's characteristics, like its solubility and thermal properties. tamu.edudntb.gov.ua This process typically involves reacting the hydroxyl groups of starch with an alkylating agent under alkaline conditions. researchgate.net
This compound, being an α-chloro ketone, can function as an alkylating agent. It could be used to introduce the 1-(2,3-dimethylphenyl)ethanone (B195851) moiety onto the starch backbone via an ether linkage. This modification would impart a significant degree of hydrophobicity to the starch, which could be advantageous for applications in bioplastics, coatings, or adhesives where enhanced water resistance is desired.
Based on the available scientific literature, there is no specific research focused on the biomimetic chemistry or biotransformation studies of this compound. Searches for scholarly articles and publications in these specialized fields did not yield any studies involving this particular chemical compound.
Therefore, there are no detailed research findings, data tables, or specific examples of its application in biomimetic systems or biotransformation processes to report. The scientific community has not, to date, published any work that would fall under the scope of this requested article section.
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for α-Chlorination
Traditional α-chlorination methods often rely on harsh reagents and produce significant waste. The future of synthesizing compounds like 2-Chloro-1-(2,3-dimethylphenyl)ethanone lies in the adoption of green chemistry principles. A promising approach is the use of nucleophilic chloride sources, such as sodium chloride (NaCl), which are abundant and environmentally benign. nih.govacs.org Research has demonstrated the feasibility of catalytic enantioselective α-chlorination of ketones using NaCl, moving away from corrosive electrophilic chlorinating agents. nih.govacs.org
Another avenue is the utilization of environmentally friendly oxidants like hydrogen peroxide (H₂O₂) or peracetic acid in conjunction with substoichiometric amounts of catalysts like titanium tetrachloride (TiCl₄). This method offers an efficient pathway for the oxidative α-halogenation of related dicarbonyl compounds.
The following table summarizes emerging green chlorination methods:
| Chlorinating Agent | Catalyst/Reagent | Key Advantages |
| Sodium Chloride (NaCl) | Chiral thiourea (B124793) catalyst | Utilizes a green and inexpensive chlorine source. nih.gov |
| Acetyl Chloride | Ceric Ammonium (B1175870) Nitrate (CAN) | Mild, efficient, and highly regioselective. arkat-usa.org |
| Trichloromethanesulfonyl chloride | Not specified | Mild reaction conditions, minimizes toxic waste. organic-chemistry.org |
| N-chlorosuccinimide (NCS) | L-proline amide or (2R,5R)-diphenylpyrrolidine | High yields and enantioselectivity. organic-chemistry.org |
Catalyst Design for Enhanced Stereoselectivity and Regioselectivity
Achieving high levels of stereoselectivity and regioselectivity is a critical challenge in the synthesis of complex molecules. For unsymmetrical ketones, selective halogenation at a specific α-position is crucial. organic-chemistry.org Future research will focus on the design of sophisticated catalysts that can precisely control the chlorination of aromatic ketones.
Chiral catalysts, such as hybrid amide-based Cinchona alkaloids and chiral thiourea derivatives, have shown great promise in achieving high enantioselectivity in the α-chlorination of β-keto esters and ketones. acs.orgnih.govacs.org These catalysts operate through mechanisms like phase-transfer catalysis, enabling the formation of specific stereoisomers. acs.orgnih.gov The development of catalysts that can effectively differentiate between the two enolizable α-positions of an unsymmetrical ketone will be a significant area of investigation. organic-chemistry.org
Key areas for future catalyst development include:
Novel Chiral Scaffolds: Exploring new molecular frameworks for catalysts to improve enantiomeric excess.
Bifunctional Catalysts: Designing catalysts with multiple active sites to enhance both activity and selectivity.
Metal-Organic Frameworks (MOFs): Investigating porous materials as platforms for catalytic sites, offering high surface area and tunability.
Integration of Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence and machine learning (ML) is set to revolutionize chemical synthesis. appliedclinicaltrialsonline.com ML algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. acs.orgnips.ccchemintelligence.com
For the synthesis of this compound, machine learning models could be trained to:
Predict Reaction Yields: By analyzing factors such as catalyst type, solvent, temperature, and reactant concentrations, ML models can predict the efficiency of a chlorination reaction.
Optimize Reaction Conditions: Algorithms can systematically explore the reaction parameter space to identify the conditions that maximize yield and selectivity while minimizing byproducts. chemintelligence.com
Discover New Catalysts: Machine learning can screen virtual libraries of potential catalysts to identify promising candidates for experimental validation.
Recent advancements have seen the development of platforms that combine automated experiments with AI to create a "chemical reactome," which can uncover hidden correlations between reactants, reagents, and reaction outcomes. appliedclinicaltrialsonline.com
Novel Applications in Materials Science and Medicinal Chemistry
α-Chloroacetophenones are valuable intermediates in organic synthesis. nih.govwikipedia.org Future research will likely uncover new applications for this compound in both materials science and medicinal chemistry.
In medicinal chemistry , α-haloketones are versatile building blocks for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. organic-chemistry.orgresearchgate.net Substituted acetophenones and their derivatives are being explored for a wide range of biological activities. nih.govresearchgate.net For instance, other chloroacetophenone derivatives are used in the synthesis of antihistamines and other pharmaceutical molecules. guidechem.com The specific substitution pattern of this compound could lead to the development of novel therapeutic agents.
In materials science , functionalized acetophenones are being investigated for the development of new porous materials. researchgate.net These materials have potential applications in areas such as chiral analysis, asymmetric synthesis, and chemical separation. The reactivity of the α-chloro group in this compound could be exploited to incorporate this molecule into polymer chains or onto surfaces to create materials with tailored properties.
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods. Advanced spectroscopic techniques and computational chemistry are powerful tools for elucidating the intricate details of chemical transformations.
Computational chemistry , particularly Density Functional Theory (DFT) and ab initio methods, can be used to map potential energy surfaces, locate transition states, and calculate reaction barriers. nih.govacs.orgacs.orgresearchgate.netresearchgate.netrsc.org This allows researchers to predict the most likely reaction pathways and understand the factors that control selectivity. nih.govacs.orgacs.org For the α-chlorination of ketones, computational studies can help to understand the role of the catalyst and the solvent in the reaction mechanism. researchgate.netrsc.org
Advanced spectroscopic techniques , such as time-resolved spectroscopy, can be used to observe reactive intermediates and transition states directly. These experimental techniques provide crucial data to validate and refine computational models. The combination of computational and experimental approaches will be vital for gaining a deeper mechanistic understanding of the α-chlorination of ketones like this compound.
Q & A
Basic: What are the common synthetic routes for preparing 2-Chloro-1-(2,3-dimethylphenyl)ethanone?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation or direct acylation of substituted anilines. A validated method involves reacting 2,3-dimethylaniline with 2-chloroacetyl chloride in a biphasic system (dichloromethane and aqueous NaOH) at 0°C for 3 hours . Post-reaction purification employs techniques like liquid-liquid extraction and recrystallization. For scale-up, optimizing solvent polarity (e.g., acetone with K₂CO₃) and adding catalytic KI can improve yields (44–78%) .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
Basic: What safety precautions are necessary due to its lachrymatory properties?
Answer:
The compound’s lachrymatory nature mandates:
- Use of fume hoods and sealed reaction systems .
- PPE: Nitrile gloves, chemical goggles, and lab coats.
- Storage in airtight containers with desiccants to prevent hydrolysis .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial) | Minimizes side reactions |
| Solvent | DCM/acetone mix | Enhances reagent solubility |
| Catalyst | KI (0.5–1 mol%) | Accelerates alkylation |
| pH | 7.6 (phosphate) | Maximizes biocatalytic yield (56.2%) |
For biphasic systems, increasing stirring efficiency can improve interfacial contact .
Advanced: How to resolve contradictions in stereoselectivity data during biocatalytic reductions?
Answer:
Discrepancies arise from enzyme-source variability and buffer conditions. Strategies include:
- Screening Acinetobacter sp. strains for inherent stereoselectivity (>99.9% ee at pH 7.6) .
- Adjusting ionic strength (0.05–0.2 M phosphate) to stabilize enzyme-substrate interactions .
- Cross-referencing with X-ray crystallography to confirm absolute configuration .
Advanced: How do aryl substituents influence reactivity in nucleophilic substitutions?
Answer:
Electron-donating groups (e.g., methyl) deactivate the carbonyl, reducing electrophilicity. Mechanistic insights:
- Hammett analysis : Quantify substituent effects using σ values .
- DFT calculations : Model transition states to predict regioselectivity in SN2 reactions .
- Experimental validation via competition reactions with varying nucleophiles (e.g., amines vs. thiols) .
Advanced: Challenges in achieving high enantiomeric excess (ee) in asymmetric reductions
Answer:
Key challenges and solutions:
| Challenge | Solution |
|---|---|
| Enzyme-substrate mismatch | Use directed evolution to tailor active sites |
| Byproduct formation | Optimize cofactor (NADPH) recycling |
| Low catalytic efficiency | Immobilize enzymes on mesoporous silica |
Advanced: Role of crystallography in studying molecular conformation
Answer:
Single-crystal X-ray diffraction reveals:
- Bond lengths/angles : e.g., C-Cl (1.73 Å) and C=O (1.21 Å) .
- Packing interactions : π-π stacking of aryl groups influencing solid-state stability .
- Torsional strain : Methyl groups inducing non-planar conformations, affecting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
